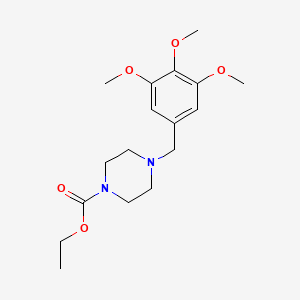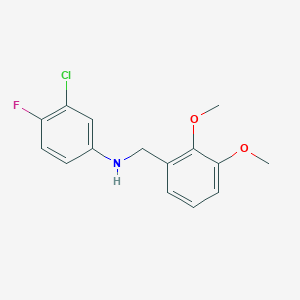
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine, also known as CFMDA, is a chemical compound that has been widely studied for its potential applications in scientific research. CFMDA is a member of the phenethylamine family of compounds, which are known for their diverse range of biological activities. In
Wissenschaftliche Forschungsanwendungen
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary uses of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to penetrate cell membranes and react with ROS to produce a fluorescent signal, which can be detected using fluorescence microscopy or flow cytometry. This makes (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine a valuable tool for studying oxidative stress and the role of ROS in various disease states.
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has also been investigated for its potential as a neuroprotective agent. Studies have shown that (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to protect neurons from oxidative stress-induced damage, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is not fully understood, but it is thought to involve the reaction of the compound with ROS to produce a fluorescent signal. (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is able to penetrate cell membranes and react with ROS, which are highly reactive molecules that can cause damage to cells and tissues. By reacting with ROS, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine may be able to prevent or mitigate the damage caused by oxidative stress.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been shown to have a number of biochemical and physiological effects, including the ability to protect neurons from oxidative stress-induced damage. In addition, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine is its ability to detect ROS in living cells, which makes it a valuable tool for studying oxidative stress and the role of ROS in various disease states. However, there are also limitations to the use of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine in lab experiments. For example, (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine may not be able to detect all types of ROS, and its fluorescent signal may be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are a number of future directions for research on (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine. One area of interest is the development of new fluorescent probes based on the structure of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine, which may have improved sensitivity and selectivity for detecting ROS. Another area of research is the investigation of the neuroprotective properties of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine and its effects on cellular processes.
Synthesemethoden
The synthesis of (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine involves the reaction of 3-chloro-4-fluoroaniline with 2,3-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to yield pure (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine. This synthesis method has been well-established and has been used in numerous studies to produce (3-chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine for research purposes.
Eigenschaften
IUPAC Name |
3-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-19-14-5-3-4-10(15(14)20-2)9-18-11-6-7-13(17)12(16)8-11/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEUPHRSZWVWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluorophenyl)(2,3-dimethoxybenzyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)
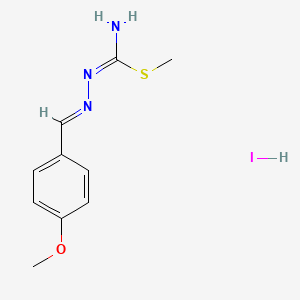
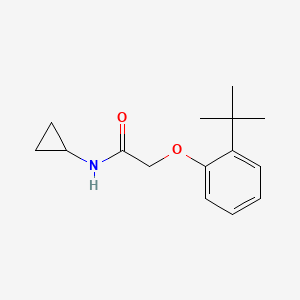
![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)

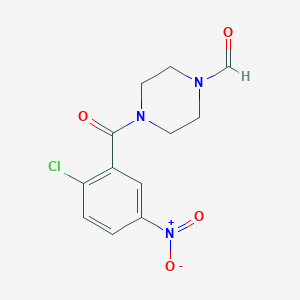
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)
